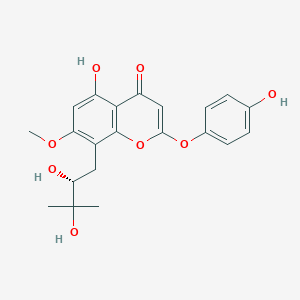

Epimedonin I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epimedonin I is a natural product derived from the Epimedium species, commonly known as Horny Goat Weed. This compound is part of a group of prenylated flavonoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields, including medicine and pharmacology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Epimedonin I involves several steps, starting from the extraction of raw materials from the Epimedium plant. The process typically includes:

Extraction: The plant material is subjected to solvent extraction to isolate the flavonoid compounds.

Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.

Chemical Synthesis: In some cases, chemical synthesis may be employed to produce this compound, involving specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions

Epimedonin I undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may produce alcohols or alkanes .

科学的研究の応用

Epimedonin I has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity and properties of prenylated flavonoids.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating conditions such as osteoporosis, cardiovascular diseases, and metabolic disorders.

Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties

作用機序

The mechanism of action of Epimedonin I involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism. This compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular functions and physiological processes .

類似化合物との比較

Epimedonin I is part of a group of prenylated flavonoids, which include similar compounds such as:

- Epimedin A

- Epimedin B

- Epimedin C

- Icariin

Uniqueness

This compound stands out due to its unique chemical structure and specific biological activities. While other prenylated flavonoids share similar properties, this compound has distinct effects on certain molecular targets and pathways, making it a valuable compound for research and therapeutic applications .

生物活性

Epimedonin I, a compound derived from Epimedium species, has garnered attention for its potential biological activities, particularly in relation to immunomodulation and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacokinetics, and implications for health.

Overview

This compound is one of the active constituents found in Herba Epimedii, traditionally used in Chinese medicine for its purported health benefits. Research indicates that it possesses significant biological activities, particularly in modulating immune responses and exerting anti-inflammatory effects.

-

NLRP3 Inflammasome Activation :

- Studies have shown that this compound can enhance the activation of the NLRP3 inflammasome, a critical component in the immune response. This activation leads to the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α, which play essential roles in inflammation and immune regulation .

- The compound has been demonstrated to facilitate inflammasome activation under conditions of mitochondrial reactive oxygen species (ROS) induction, suggesting a mechanism by which it may influence inflammatory diseases .

-

Immunostimulatory Effects :

- This compound exhibits immunostimulatory properties that could be beneficial in treating various chronic diseases. For instance, it has been noted for its ability to modulate macrophage activity and enhance the body's immune response against pathogens .

- In vivo studies involving murine models have illustrated dose-dependent effects on caspase-1 activation and IL-1β secretion when treated with this compound, reinforcing its role as an immunomodulator .

Pharmacokinetics

Research into the pharmacokinetics of this compound reveals important insights into its absorption and distribution within biological systems:

- Absorption and Distribution : After administration, this compound reaches peak plasma concentrations relatively quickly (approximately 0.4 hours post-administration) with a half-life of around 1.6 hours. The compound shows a preferential distribution in liver tissues, indicating potential hepatic targets for its action .

- Tissue Concentration : Studies have indicated that the concentration of this compound in various tissues follows the order: liver > ovary > womb > lung > kidney > spleen > heart > brain, suggesting significant bioavailability in reproductive organs .

Immunomodulatory Effects

A study focused on the immunomodulatory effects of this compound demonstrated its capacity to enhance macrophage polarization towards an M2 phenotype, which is associated with anti-inflammatory responses. This was evidenced by increased expression levels of arginase-1 and IL-10 in treated macrophages compared to controls .

Hepatotoxicity Concerns

Despite its beneficial effects, there are concerns regarding idiosyncratic drug-induced liver injury (IDILI) associated with compounds like this compound when used in combination with other herbal medicines. Research has highlighted that co-administration with certain compounds may exacerbate liver injury under specific immunological stress conditions .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities attributed to this compound compared with other constituents from Herba Epimedii:

特性

分子式 |

C21H22O8 |

|---|---|

分子量 |

402.4 g/mol |

IUPAC名 |

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one |

InChI |

InChI=1S/C21H22O8/c1-21(2,26)17(25)8-13-16(27-3)9-14(23)19-15(24)10-18(29-20(13)19)28-12-6-4-11(22)5-7-12/h4-7,9-10,17,22-23,25-26H,8H2,1-3H3/t17-/m1/s1 |

InChIキー |

HMAXHMGOPUQMEH-QGZVFWFLSA-N |

異性体SMILES |

CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O |

正規SMILES |

CC(C)(C(CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。